ethyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate
Overview
Description
Ethyl N-(3-acetylphenyl)-N-(methylsulfonyl)glycinate is a useful research compound. Its molecular formula is C13H17NO5S and its molecular weight is 299.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.08274382 g/mol and the complexity rating of the compound is 454. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Phase-Transfer Catalysis
Ethyl N-(diphenylmethylene)glycinate is studied for its reactivity under solid-liquid phase transfer catalysis conditions. This compound undergoes monoalkylations, dialkylations, and Michael additions, leading to α-alkylated aspartic and glutamic acid derivatives. Such reactions are foundational in synthesizing amino acids and derivatives with potential applications in medicinal chemistry and materials science (López et al., 1996).
Protective Groups in Organic Synthesis
The 2-(4-methylphenylsulfonyl)ethenyl (tosvinyl, Tsv) group has been explored for protecting NH groups in a series of compounds, showing utility in the synthesis of complex molecules. This research underlines the importance of protective groups in streamlining synthetic routes for pharmaceuticals and other functional materials (Petit et al., 2014).
Oxidation-Responsive Polymers
A study on Poly(ethylene glycol) (PEG) derivatives incorporating methyl-thioether moiety indicates the potential of such materials in creating oxidation-responsive and "clickable" polymers. This innovation could have implications for developing responsive drug delivery systems and other biomedical applications (Herzberger et al., 2016).
Solvent Effects on Amino Acid Analysis
Research into using dimethyl sulfoxide as a solvent for the ninhydrin reaction in amino acid analysis suggests methodological improvements in biochemical analysis techniques. Such solvent innovations can enhance the accuracy and efficiency of analytical methods in biochemistry (Moore, 1968).
Properties
IUPAC Name |
ethyl 2-(3-acetyl-N-methylsulfonylanilino)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-4-19-13(16)9-14(20(3,17)18)12-7-5-6-11(8-12)10(2)15/h5-8H,4,9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMQXUBNNUHORV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C1=CC=CC(=C1)C(=O)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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